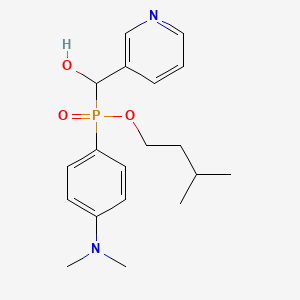
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate, also known as DMHP, is a chemical compound that has been extensively studied for its potential use as a non-lethal incapacitating agent. DMHP belongs to the class of chemicals known as phosphinates, which are structurally similar to organophosphates, a group of compounds commonly used as pesticides and nerve agents.
Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
Research by Busto, Gotor‐Fernández, and Gotor (2006) describes the preparation of enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines through efficient chemoenzymatic routes. The study highlights the application of these compounds as enantioselective nucleophilic catalysts, important for the stereoselective construction of quaternary centers in organic synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) explored the chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one towards active methylene reagents, resulting in pyrazolopyridine derivatives. These derivatives exhibited notable antioxidant activity, antitumor activity against liver and breast cell lines, and antimicrobial properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Photolabile Protecting Groups
Yang, Zhou, and Wang (2012) developed hydrophilic photolabile protecting groups (PPGs) for hydroxyl protection derived from 3-(dimethylamino)trityl. These PPGs are stable in the dark but can be removed in aqueous environments upon UV irradiation, suggesting their utility in light-sensitive applications in chemical synthesis (Yang, Zhou, & Wang, 2012).
Polymerization Control
Harrisson, Couvreur, and Nicolas (2012) demonstrated the use of solvents like pyridine to improve control over the polymerization of isoprene, mediated by alkoxyamines. This research points to potential applications in designing polymers with precise molecular weight distributions, which is crucial for material science (Harrisson, Couvreur, & Nicolas, 2012).
Catalytic Acylation
Liu, Ma, Liu, and Wang (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, highlighting the catalyst's potential in facilitating environmentally friendly chemical processes (Liu, Ma, Liu, & Wang, 2014).
Propriétés
IUPAC Name |
[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N2O3P/c1-15(2)11-13-24-25(23,19(22)16-6-5-12-20-14-16)18-9-7-17(8-10-18)21(3)4/h5-10,12,14-15,19,22H,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDKVSRGPBDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)
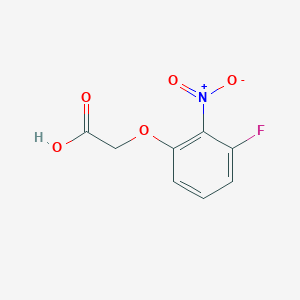
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2690793.png)
![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)
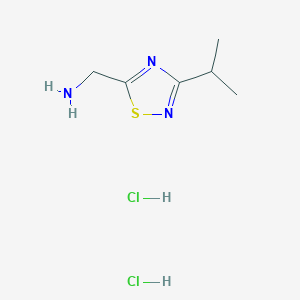
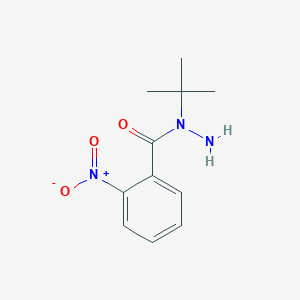
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)
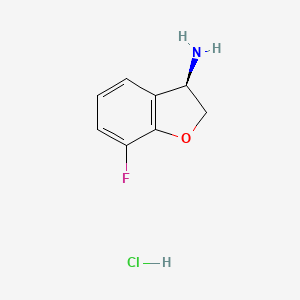
![N-(2,3-dimethoxybenzyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2690804.png)
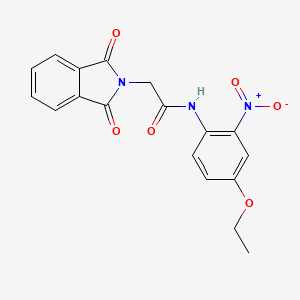
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2690808.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2690809.png)
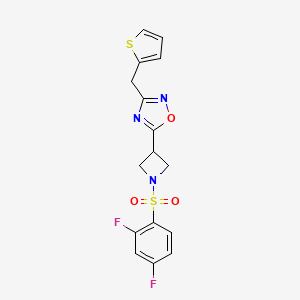
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)